molecular formula C6H8Cl2N4 B8191101 Imidazo[1,2-a]pyrazin-2-amine dihydrochloride

Imidazo[1,2-a]pyrazin-2-amine dihydrochloride

Cat. No.: B8191101
M. Wt: 207.06 g/mol
InChI Key: YAUDUQLNMKIBLA-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-2-amine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its versatile biological activities and potential therapeutic applications. The imidazo[1,2-a]pyrazine scaffold is a core structure in many bioactive molecules, making it a valuable target for synthetic and medicinal chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrazin-2-amine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is efficient and yields the desired product in good quantities.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyrazin-2-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Transition metal catalysts or metal-free oxidation agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles, electrophiles.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Imidazo[1,2-a]pyrazin-2-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit key enzymes and proteins involved in disease pathways, leading to therapeutic effects. For example, it has been shown to inhibit certain kinases and transcription factors, thereby modulating cellular signaling and gene expression .

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-a]pyrazin-2-amine dihydrochloride is unique due to its specific arrangement of nitrogen atoms, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of biological activities make it a valuable compound in research and development .

Properties

IUPAC Name

imidazo[1,2-a]pyrazin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.2ClH/c7-5-4-10-2-1-8-3-6(10)9-5;;/h1-4H,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUDUQLNMKIBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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